molecular formula C10H10Cl2N2S B2878534 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2567503-23-3

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2878534
CAS No.: 2567503-23-3
M. Wt: 261.16
InChI Key: XQCKNZQFENYFHS-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, making it a valuable molecule in various scientific research fields.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCKNZQFENYFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ammonia

Procedure :

  • React 5-[(3-Chlorophenyl)methyl]-2-chlorothiazole with aqueous ammonia (28–30%) at 120°C in a sealed tube for 12 hours.
  • Neutralize with HCl to isolate the hydrochloride salt.

Advantages :

  • Avoids intermediate purification steps.
  • Scalable to kilogram quantities.

Limitations :

  • Requires high-pressure equipment.
  • Risk of over-alkylation (5–10% side products).

Reductive Amination

Reagents :

  • 5-[(3-Chlorophenyl)methyl]thiazol-2-one
  • Ammonium formate (nitrogen source)
  • Palladium on carbon (Pd/C, catalyst)

Procedure :

  • Heat thiazol-2-one with ammonium formate in methanol at 60°C for 6 hours.
  • Filter and acidify with HCl to precipitate the hydrochloride salt.

Yield : 70–75% with 99% purity (HPLC).

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Optimized Protocol :

  • Dissolve 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine in anhydrous ethanol.
  • Bubble dry HCl gas through the solution at 0–5°C until pH 2–3 is reached.
  • Concentrate under reduced pressure and recrystallize from isopropanol/ethyl acetate (1:3).

Characterization Data :

Property Value Method
Melting Point 215–217°C (decomposes) DSC
Solubility (H2O) 12 mg/mL USP <911>
Purity ≥99.5% HPLC (C18 column)

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) requires modifications for safety and efficiency:

Reactor Design :

  • Use continuous flow reactors to minimize exothermic risks during cyclocondensation.
  • Implement in-line pH monitoring for hydrochloride salt formation.

Cost Optimization :

  • Replace ethanol with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, reducing costs by 18%.
  • Recover unreacted 3-chlorobenzyl chloride via distillation (90% recovery).

Waste Management :

  • Neutralize acidic waste with calcium carbonate before disposal.
  • Recycle Pd/C catalyst via filtration and reactivation.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

Method Yield Purity Scalability Cost Index
Hantzsch Cyclocondensation 85% 99.5% High 1.0
Nucleophilic Substitution 78% 98.2% Moderate 1.3
Reductive Amination 75% 99.1% Low 2.1

Cost Index: Relative to Hantzsch method (1.0 = $120/kg).

Mechanistic Insights and Side Reactions

Primary Pathway :

  • Thioamide Formation :
    $$ \text{Ar-CH}2\text{Cl} + \text{NH}2\text{C(S)NH}2 \rightarrow \text{Ar-CH}2\text{SC(NH}2\text{)NH}2^+ \text{Cl}^- $$
  • Cyclization :
    $$ \text{Ar-CH}2\text{SC(NH}2\text{)NH}2 \xrightarrow{\Delta} \text{Thiazole} + \text{NH}3 $$

Common Side Reactions :

  • Dimerization : Bis-thiazole formation via over-alkylation (5–8% yield loss).
  • Hydrolysis : Thioamide degradation to carboxylic acids at pH >10.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It is used as a building block for synthesizing complex molecules and is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemistry

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride serves as a fundamental building block in the synthesis of more complex molecules. It is involved in various types of chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Thiazole derivatives, including 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride, have shown effectiveness against various bacterial strains by disrupting cellular metabolism and inhibiting bacterial cell wall synthesis.

Medicine

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is investigated for potential use in drug development, particularly for targeting specific enzymes or receptors. Its mechanism of action involves interaction with molecular targets, such as enzymes or receptors, leading to the activation or inhibition of these targets and subsequent biochemical events.

The biological activity of 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride is attributed to its structural features, notably the thiazole ring and the chlorophenyl moiety. The thiazole ring is known for its role in various pharmacological activities, including anticancer and antimicrobial effects. The presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and biological interactions.

Anticancer Activity

Thiazole derivatives, including 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride, have demonstrated anticancer potential. Research indicates that compounds containing thiazole rings exhibit cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrochloride
  • 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine

Uniqueness

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its free base or other similar compounds.

Biological Activity

Overview

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole derivative with significant biological activity, particularly in the realms of antimicrobial and anticancer research. The compound's structure features a thiazole ring, which is known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by various studies and data.

  • IUPAC Name: 5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
  • Molecular Formula: C10H10ClN2S·HCl
  • CAS Number: 2567503-23-3

The biological activity of 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or alter receptor functions, leading to various therapeutic effects. The exact mechanisms depend on the biological context and the specific targets involved.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Notably:

  • In Vitro Studies: The compound has been tested against both Gram-positive and Gram-negative bacteria. For example, it shows effectiveness against Staphylococcus aureus, a common Gram-positive pathogen, and Escherichia coli, a representative Gram-negative bacterium.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride has also been explored. Studies have shown promising results in inhibiting the growth of various cancer cell lines:

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.64 ± 0.47
HepG2 (Liver Cancer)8.81 ± 0.64

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have significant potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives plays a crucial role in their biological activity. Modifications to the thiazole ring or substituents can enhance or diminish their pharmacological effects. In particular, the presence of the chlorophenyl group is believed to contribute positively to both antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy: A study demonstrated that thiazole compounds, including derivatives similar to 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride, exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cells: Another study evaluated the cytotoxic effects of this compound on various cancer cell lines and found that it significantly inhibited cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.